molecular formula C12H18N6O2S2 B2818743 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2320378-52-5

1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2818743
CAS No.: 2320378-52-5
M. Wt: 342.44
InChI Key: DZEFLOKOGYNVAV-UHFFFAOYSA-N
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Description

1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a piperazine ring, and a thiadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The key steps include:

    Preparation of 1-ethyl-2-methyl-1H-imidazole: This can be synthesized through the alkylation of imidazole with ethyl and methyl groups under basic conditions.

    Formation of the sulfonyl group: The imidazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Synthesis of the piperazine derivative: Piperazine is reacted with the sulfonyl-imidazole intermediate to form the piperazine ring.

    Formation of the thiadiazole ring: The final step involves the cyclization of the piperazine derivative with appropriate reagents to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole and piperazine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can act as an electrophile, while the imidazole and piperazine rings can participate in hydrogen bonding or hydrophobic interactions. The thiadiazole ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine include:

    4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-1-(2-(trifluoromethyl)pyridin-4-yl)piperazin-2-one: This compound features a pyridine ring instead of a thiadiazole ring.

    1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: This compound includes a pyrazole ring instead of a thiadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S2/c1-3-16-9-12(14-10(16)2)22(19,20)18-6-4-17(5-7-18)11-8-13-21-15-11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFLOKOGYNVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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